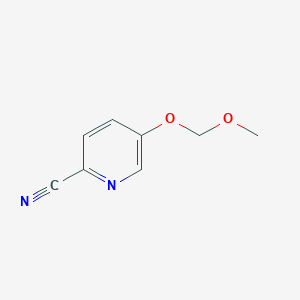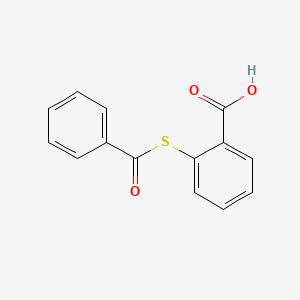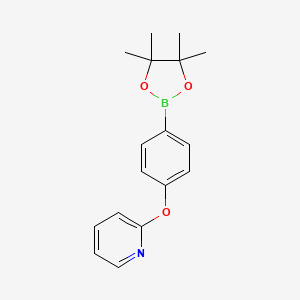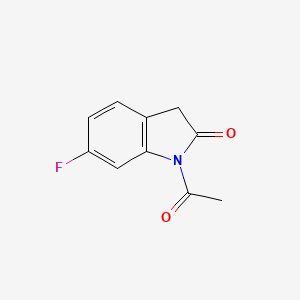
1-acetyl-6-fluoro-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-acetyl-6-fluoro-1,3-dihydro-2H-indol-2-one” is a derivative of 2H-Indol-2-one, also known as 1,3-dihydroindol-2-one, 2-Indolinone, Indol-2 (3H)-one, Oxindol, Oxindole, 2-Oxindole, 2-Oxoindoline . It’s a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone .
Synthesis Analysis
The synthesis of 1,3-dihydro-2H-indol-2-ones derivatives involves a wide variety of biodynamic activities such as antituberculer, anti HIV, fungicidal, antibacterial, anticonvulsant . The synthesis of these derivatives is often achieved using one pot multicomponent-Biginelli reaction via CaCl (2) catalyst .Molecular Structure Analysis
The molecular structure of 1,3-dihydro-2H-indol-2-one consists of a C8H7NO formula with a molecular weight of 133.1473 . It’s also known as 1, 3-diazole and contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Mécanisme D'action
While the specific mechanism of action for “1-acetyl-6-fluoro-1,3-dihydro-2H-indol-2-one” is not explicitly mentioned in the search results, it’s worth noting that similar compounds have been used to treat various conditions. For instance, BMS 204352, a compound with a similar structure, is used to treat ischemic stroke and acts as an activator of KNCQ4 and KCNQ5 .
Safety and Hazards
Propriétés
Numéro CAS |
651747-71-6 |
|---|---|
Formule moléculaire |
C10H8FNO2 |
Poids moléculaire |
193.17 g/mol |
Nom IUPAC |
1-acetyl-6-fluoro-3H-indol-2-one |
InChI |
InChI=1S/C10H8FNO2/c1-6(13)12-9-5-8(11)3-2-7(9)4-10(12)14/h2-3,5H,4H2,1H3 |
Clé InChI |
DVFHFXFORJYWPC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(=O)CC2=C1C=C(C=C2)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B8725081.png)
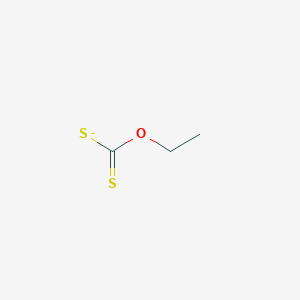
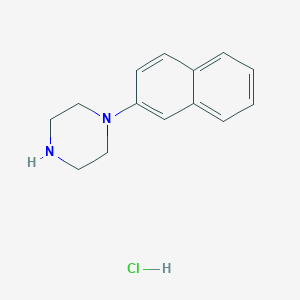
![1(3H)-Isobenzofuranone, 6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-](/img/structure/B8725098.png)
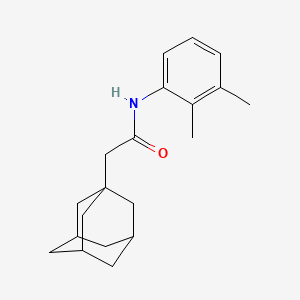
![3,3-diethyl-5-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8725110.png)
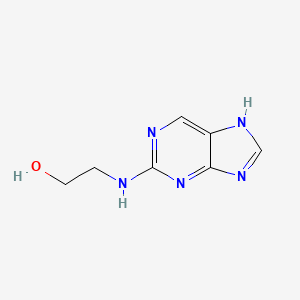
![9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B8725125.png)
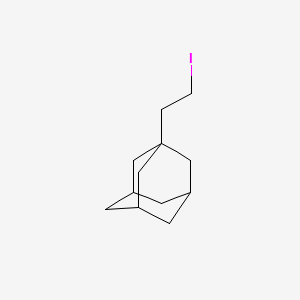
![2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B8725136.png)
